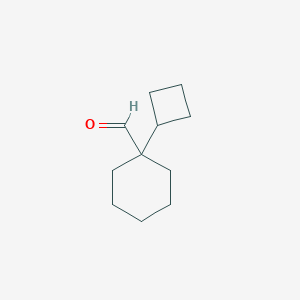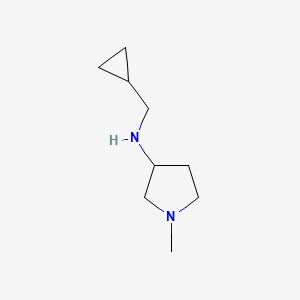![molecular formula C10H15NS B13295715 1-[4-(Dimethylamino)phenyl]ethane-1-thiol](/img/structure/B13295715.png)
1-[4-(Dimethylamino)phenyl]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Dimethylamino)phenyl]ethane-1-thiol is an organic compound with the molecular formula C10H15NS It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Dimethylamino)phenyl]ethane-1-thiol can be synthesized through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethanethiol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Dimethylamino)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding ethane derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of ethane derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol and dimethylamino groups. These functional groups can form covalent bonds with target molecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but with a ketone group instead of a thiol group.
4-(Dimethylamino)benzenethiol: Lacks the ethane linkage present in 1-[4-(Dimethylamino)phenyl]ethane-1-thiol.
1-[4-(Dimethylamino)phenyl]ethanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness: this compound is unique due to the presence of both a dimethylamino group and a thiol group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]ethanethiol |
InChI |
InChI=1S/C10H15NS/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-8,12H,1-3H3 |
InChI Key |
HFEMAPRNZOELOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13295642.png)
![Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13295644.png)
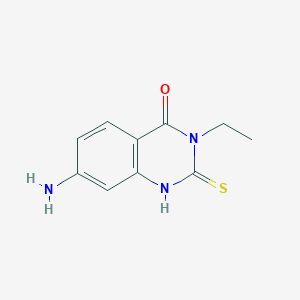
![2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13295658.png)
amine](/img/structure/B13295664.png)
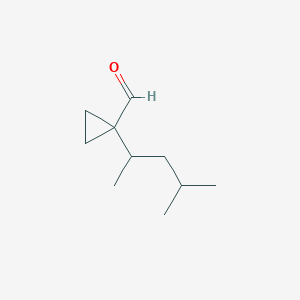
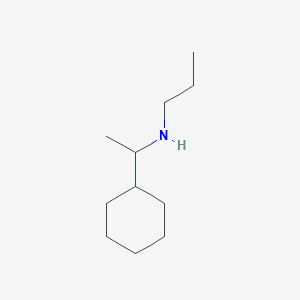
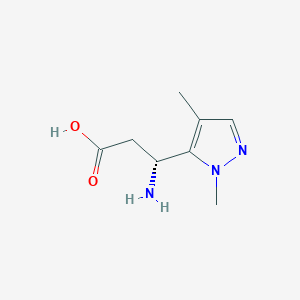
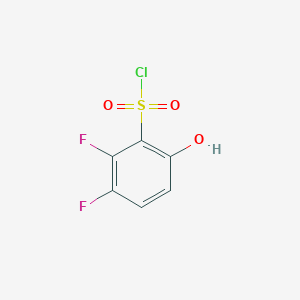

![2-[(5-Chloropyrimidin-2-yl)oxy]aceticacid](/img/structure/B13295699.png)
